![molecular formula C27H40N2O B15083457 N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide](/img/structure/B15083457.png)
N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide is a compound that belongs to the class of fatty acid amides It is derived from the condensation of naphthalen-1-ylmethylideneamine and hexadecanamide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide typically involves the reaction of naphthalen-1-ylmethylideneamine with hexadecanamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as chloroform or methanol, and may require heating to facilitate the reaction . The product is then purified through crystallization or other purification techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced amides. Substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases and infections.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes .
Mécanisme D'action
The mechanism of action of N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide involves its interaction with specific molecular targets and pathways. The compound is known to activate peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a role in regulating inflammation and metabolism. It may also interact with other receptors and enzymes involved in various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palmitamide: A fatty acid amide with similar structural features.
Hexadecanamide: Another fatty acid amide with comparable properties.
Naphthalen-1-ylmethylideneamine: A precursor used in the synthesis of N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide
Uniqueness
This compound is unique due to its specific combination of naphthalen-1-ylmethylideneamine and hexadecanamide moieties, which confer distinct chemical and biological properties. Its ability to activate PPAR-α and its potential therapeutic applications make it a compound of interest in various research fields .
Propriétés
Formule moléculaire |
C27H40N2O |
|---|---|
Poids moléculaire |
408.6 g/mol |
Nom IUPAC |
N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide |
InChI |
InChI=1S/C27H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-27(30)29-28-23-25-20-17-19-24-18-15-16-21-26(24)25/h15-21,23H,2-14,22H2,1H3,(H,29,30)/b28-23+ |
Clé InChI |
DDNASCIYTHOEDL-WEMUOSSPSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=CC2=CC=CC=C21 |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


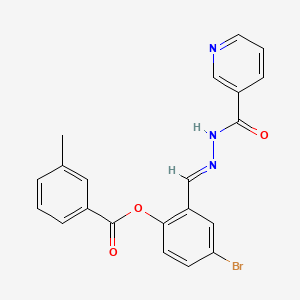
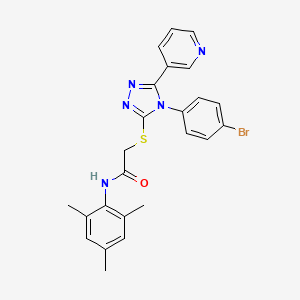
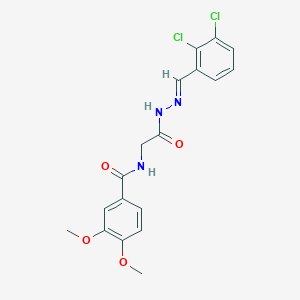
![2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B15083386.png)
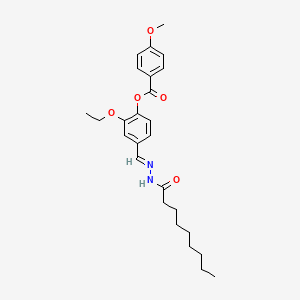
![4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15083395.png)
![N-(4-ethoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B15083410.png)
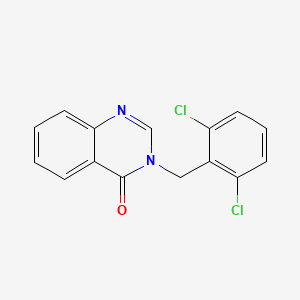
![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15083450.png)
![2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B15083456.png)
![Benzyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15083458.png)

![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B15083464.png)

